Homoharringtonin

Übersicht

Beschreibung

Myelostat, also known as homoharringtonine, is a semisynthetic derivative of harringtonine. It is primarily used as a protein synthesis inhibitor and has shown efficacy in inducing apoptosis in tumor cells. Myelostat is utilized in the treatment of chronic myeloid leukemia and other cancers .

Wissenschaftliche Forschungsanwendungen

Myelostat has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying protein synthesis inhibition and apoptosis.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Applied in the treatment of chronic myeloid leukemia and other cancers. .

Industry: Utilized in the development of new therapeutic agents and drug formulations.

Wirkmechanismus

Target of Action

Homoharringtonine (HHT) primarily targets the ribosomes in cells . Ribosomes are the cellular machinery responsible for protein synthesis. By interacting with these targets, HHT can influence the production of proteins within the cell.

Mode of Action

HHT exerts its effects by binding to the A-site cleft in the large ribosomal subunit . This binding affects chain elongation and prevents protein synthesis . As a result, the production of proteins, including those that are short-lived and crucial for cell survival and proliferation, is inhibited .

Biochemical Pathways

The inhibition of protein synthesis by HHT affects various biochemical pathways. It leads to the downregulation of short-lived cellular proteins like Mcl-1 . Mcl-1 is an anti-apoptotic protein, and its downregulation can trigger programmed cell death or apoptosis . This mechanism is particularly effective against cancer cells, which often rely on such proteins for their survival and proliferation .

Pharmacokinetics

HHT is mainly metabolized in the liver and converts to a low activity of 4’-demethylation homoharringtonine by oxidation in the liver microsomes . It is absorbed slowly by intramuscular or oral administration, and it can be administered by intravenous or subcutaneous injection . The terminal half-life of total HHT is 67.5 +/- 7.5 hours, which is 7.4 times longer than that of unchanged HHT . The total clearance is 30.9 +/- 3.1 ml X hour-1 X kg-1, which is 5.5 times slower . These pharmacokinetic properties influence the bioavailability and efficacy of HHT in the body.

Result of Action

The primary result of HHT’s action is the induction of apoptosis in cells . By inhibiting protein synthesis and downregulating anti-apoptotic proteins, HHT triggers programmed cell death. This effect is particularly pronounced in cancer cells, leading to their elimination . Therefore, HHT has shown significant promise in treating various hematological malignancies and cancers .

Action Environment

The action of HHT can be influenced by various environmental factors. For instance, the extraction yield of HHT from its source, Cephalotaxus harringtonia, can vary based on environmental conditions . Additionally, factors such as smoking, exposure to high-dose radiation, pesticides, obesity, weight gain in adulthood, benzene and solvents, hair dye, and extremely low frequency electromagnetic fields, may contribute as potential risk factors . These factors can potentially influence the action, efficacy, and stability of HHT.

Biochemische Analyse

Biochemical Properties

Homoharringtonine inhibits protein synthesis, acting on the first cycle of the elongation phase of translation by preventing substrate binding to the acceptor site on the eukaryotic 60S ribosome subunit . This blocks aminoacyl-tRNA binding and peptide bond formation .

Cellular Effects

Homoharringtonine has shown significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management . Its ability to impact various physiological pathways opens new avenues for therapeutic applications .

Molecular Mechanism

Homoharringtonine exerts its effects at the molecular level by competing with the amino acid side chains of incoming aminoacyl-tRNAs for binding in the A-site cleft in the peptidyl-transferase center in the ribosome . Thus, the inhibition of translation by Homoharringtonine occurs after the recruitment of ribosomes .

Temporal Effects in Laboratory Settings

It is known that Homoharringtonine has been used widely in the treatment of CML, AML, and MDS, especially in China .

Metabolic Pathways

Homoharringtonine’s involvement in metabolic pathways is primarily through its inhibition of protein synthesis

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Myelostat wird aus Cephalotaxin synthetisiert, einem natürlichen Alkaloid, das aus der Pflanze Cephalotaxus gewonnen wird. Die Synthese umfasst mehrere Schritte, darunter Veresterung und Methylierung. Das Schlüsselzwischenprodukt Cephalotaxin unterliegt einer Reihe chemischer Umwandlungen, um Homoharringtonin zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von Myelostat umfasst die großtechnische Extraktion von Cephalotaxin aus Cephalotaxus-Pflanzen, gefolgt von chemischer Synthese. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um die Wirksamkeit und Sicherheit der Verbindung für die medizinische Verwendung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Myelostat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Myelostat kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Myelostat verändern.

Substitution: Myelostat kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion desoxygenierte Verbindungen liefern kann .

4. Wissenschaftliche Forschungsanwendungen

Myelostat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Proteinsynthesehemmung und Apoptose verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Genexpression.

Medizin: Wird bei der Behandlung von chronischer myeloischer Leukämie und anderen Krebsarten eingesetzt. .

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe und Arzneimittelformulierungen eingesetzt.

5. Wirkmechanismus

Myelostat übt seine Wirkung durch Hemmung der Proteinsynthese aus. Es bindet an das ribosomale A-Site und verhindert die Verlängerung der Polypeptidkette. Diese Hemmung führt zu Apoptose in Tumorzellen. Die Verbindung zielt auch auf die M2-Proteineinheit der Ribonukleotidreduktase ab, inaktiviert das Enzym und unterbricht die DNA-Synthese .

Ähnliche Verbindungen:

Hydroxyharnstoff: Ein weiterer Proteinsynthese-Inhibitor, der bei der Krebsbehandlung eingesetzt wird.

Methotrexat: Ein Antimetabolit und Antifolat-Medikament, das in der Chemotherapie eingesetzt wird.

Cyclophosphamid: Ein Alkylierungsmittel, das in der Krebstherapie eingesetzt wird.

Einzigartigkeit von Myelostat: Myelostat ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl die Proteinsynthese als auch die DNA-Synthese betrifft. Diese doppelte Wirkung macht es besonders effektiv bei der Induktion von Apoptose in Tumorzellen und der Überwindung der Resistenz gegen andere Krebsmittel .

Vergleich Mit ähnlichen Verbindungen

Hydroxyurea: Another protein synthesis inhibitor used in cancer treatment.

Methotrexate: An antimetabolite and antifolate drug used in chemotherapy.

Cyclophosphamide: An alkylating agent used in cancer therapy.

Uniqueness of Myelostat: Myelostat is unique due to its dual mechanism of action, targeting both protein synthesis and DNA synthesis. This dual action makes it particularly effective in inducing apoptosis in tumor cells and overcoming resistance to other anticancer agents .

Eigenschaften

Key on ui mechanism of action |

Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. |

|---|---|

CAS-Nummer |

26833-87-4 |

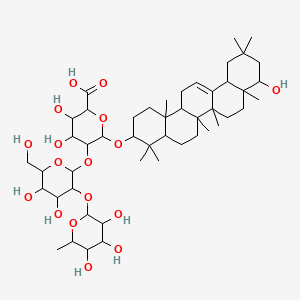

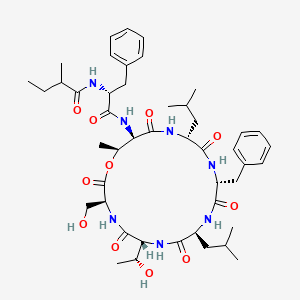

Molekularformel |

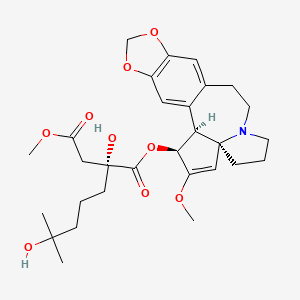

C29H39NO9 |

Molekulargewicht |

545.6 g/mol |

IUPAC-Name |

1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |

InChI |

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1 |

InChI-Schlüssel |

HYFHYPWGAURHIV-PWNJXPRTSA-N |

SMILES |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Isomerische SMILES |

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |

Kanonische SMILES |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

26833-87-4 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC). |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer; |

Herkunft des Produkts |

United States |

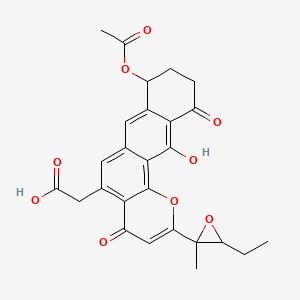

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of homoharringtonine?

A1: Homoharringtonine primarily acts as a protein synthesis inhibitor. It binds to the A-site of the ribosome's peptidyl transferase center, inhibiting the elongation of the polypeptide chain during translation. [] This effectively disrupts protein synthesis in cells, particularly affecting rapidly dividing cells like leukemia cells. []

Q2: How does homoharringtonine's inhibition of protein synthesis translate into anti-leukemic effects?

A2: By inhibiting protein synthesis, homoharringtonine triggers several downstream effects in leukemia cells:

- Apoptosis Induction: HHT has been shown to induce apoptosis, a programmed cell death mechanism, in various leukemia cell lines, including HL-60 [, , ], K562 [, ], and AML cells. [, , , ]

- Cell Cycle Arrest: HHT can induce cell cycle arrest, preventing leukemia cells from progressing through their division cycle. [, ]

- Downregulation of Specific Proteins: Research indicates that HHT can specifically target the expression of certain proteins involved in leukemia cell survival and proliferation. One study highlighted that HHT significantly reduces levels of MCL1, androgen receptor (AR), AR-V7, and c-MYC proteins in prostate cancer cells, suggesting a broader anticancer potential. [] Another study found that HHT, in combination with sorafenib, reduced the levels of FLT3 and its downstream signaling proteins in FLT3-ITD AML. []

- Epigenetic Modulation: Recent research has shown HHT can impact the DNA epigenome in AML by targeting the SP1/TET1 axis, leading to decreased global DNA 5-hydroxymethylcytosine abundance. [] Depleting TET1 mimicked the anti-leukemic effects of HHT, suggesting this epigenetic modulation is crucial for its therapeutic activity.

Q3: What makes FLT3-mutated AML cells particularly sensitive to homoharringtonine?

A3: Studies show that homoharringtonine targets the SP1/TET1/5hmC signaling pathway, leading to the suppression of FLT3, a critical gene often mutated in AML. [] This suppression, along with the downregulation of its downstream targets like MYC, contributes to the increased sensitivity of FLT3-mutated AML cells to HHT. [, ]

Q4: Is homoharringtonine effective against chloroquine-resistant malaria?

A4: Research suggests that homoharringtonine, at concentrations of 2.7-3.4 nM, effectively inhibited the growth of chloroquine-resistant Plasmodium falciparum malaria in vitro. [, ] In vivo studies using mice infected with P. yoelii also showed promising results with HHT inhibiting parasite growth. []

Q5: What is the molecular formula and weight of homoharringtonine?

A5: The molecular formula of homoharringtonine is C29H39NO9, and its molecular weight is 545.6 g/mol.

Q6: Is there spectroscopic data available for homoharringtonine?

A6: While the provided research abstracts do not delve into detailed spectroscopic data (e.g., NMR, IR), this information can be found in specific chemical databases and research articles focusing on the compound's isolation and characterization.

Q7: What are the challenges associated with the formulation of homoharringtonine?

A7: Homoharringtonine is known to have stability issues. The research abstracts do not provide specific details on its stability profile but suggest that formulation strategies are needed to overcome these challenges. []

Q8: How can the stability, solubility, or bioavailability of homoharringtonine be improved?

A8: One study investigated the development of PEGylated long-circulating liposomes for delivering HHT. [] These liposomes demonstrated improved delivery and efficacy in suppressing multiple myeloma cancer stem cells compared to free HHT, highlighting the potential of nanoformulations for enhancing HHT's therapeutic properties. [] Further research is needed to explore additional formulation approaches, such as the use of cyclodextrins, nanoparticles, or other drug delivery systems.

Q9: What is the safety profile of homoharringtonine?

A9: While generally well-tolerated, homoharringtonine can induce some side effects. [, ] Myelosuppression, characterized by a decrease in blood cell production, is a significant dose-limiting toxicity observed in several studies. [, , , , ] Other reported side effects include nausea, vomiting, diarrhea, fever, chills, and reversible cardiovascular toxicity, including hypotension and ventricular tachycardia. [, ]

Q10: Has homoharringtonine shown efficacy in clinical trials for leukemia?

A10: Yes, homoharringtonine has demonstrated promising clinical activity in various types of leukemia:

- Acute Myeloid Leukemia (AML): HHT-based induction regimens showed higher complete remission rates and improved survival compared to daunorubicin and cytarabine regimen in patients with de novo AML. [] The combination of HHT and cytarabine also showed efficacy in high-risk AML patients and those refractory to anthracycline-based chemotherapy. []

- Chronic Myeloid Leukemia (CML): HHT, combined with interferon α-2b, showed efficacy in treating CML, leading to improved hematologic and cytogenetic responses and prolonged survival. [] It has also been investigated as a salvage therapy for CML patients with the T315I BCR-ABL mutation. []

- Myelodysplastic Syndrome (MDS): While HHT may have clinical activity in some patients with MDS, responses vary, and further research is needed to determine its optimal use in this patient population. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate](/img/structure/B1673273.png)